molecular formula C17H23NO2 B13068892 N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide

N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide

Cat. No.: B13068892
M. Wt: 273.37 g/mol
InChI Key: RXLSWWMNDCRHQF-UHFFFAOYSA-N
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Description

N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its indeno-furan core, which is a tricyclic structure, and an isobutyramide functional group. It has been studied for its potential therapeutic properties and its role as an intermediate in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine with isobutyryl chloride under basic conditions to form the desired amide . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher efficiency and scalability . Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted amides.

Scientific Research Applications

N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide involves its interaction with specific molecular targets in the body. It is believed to act as an agonist at certain receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Ramelteon: A compound with a similar indeno-furan core, used as a sleep aid.

    Tasimelteon: Another sleep aid with a related structure.

    Agomelatine: An antidepressant with a similar mechanism of action.

Uniqueness

N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide stands out due to its specific functional groups and the unique combination of its indeno-furan core with the isobutyramide moiety.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

2-methyl-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide

InChI

InChI=1S/C17H23NO2/c1-11(2)17(19)18-9-7-13-4-3-12-5-6-15-14(16(12)13)8-10-20-15/h5-6,11,13H,3-4,7-10H2,1-2H3,(H,18,19)

InChI Key

RXLSWWMNDCRHQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3

Origin of Product

United States

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